molecular formula C23H40FN2O8P B10784439 2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine

2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine

Cat. No.: B10784439
M. Wt: 522.5 g/mol
InChI Key: IGXUBNSHRZHJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that enhance its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine typically involves multiple steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine.

    Fluorination: The 5-position of the uridine ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.

    Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating agent like phosphorus oxychloride.

    Esterification: The phosphorylated intermediate is then esterified with tetradecanol to introduce the tetradecyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.

    Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine involves its incorporation into DNA during replication. The presence of the fluorine atom at the 5-position disrupts the normal function of DNA polymerase, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in rapidly dividing cells, making it effective against cancer cells and certain viruses.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment.

    Floxuridine: A related compound with similar applications in chemotherapy.

    2’-Deoxy-5-fluorouridine: A simpler analog with similar biological activity.

Uniqueness

2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine is unique due to its specific modifications, which enhance its stability and biological activity. The presence of the tetradecyloxy group increases its lipophilicity, improving its cellular uptake and efficacy.

Properties

Molecular Formula

C23H40FN2O8P

Molecular Weight

522.5 g/mol

IUPAC Name

[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate

InChI

InChI=1S/C23H40FN2O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29)

InChI Key

IGXUBNSHRZHJRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O

Origin of Product

United States

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